Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
Description
Structural Overview and Nomenclature
Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate (molecular formula: $$ \text{C}{20}\text{H}{25}\text{FN}4\text{O}2 $$, molecular weight: 372.44 g/mol) is a heterocyclic compound featuring three core structural motifs (Figure 1):
- Pyridazine ring : A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
- Piperidine ring : A six-membered saturated amine ring substituted at the 4-position with a carbamate group.
- 3-Fluorophenyl group : A benzene ring with a fluorine substituent at the meta position, attached to the pyridazine ring.
The IUPAC name reflects its substitution pattern:
- tert-Butyl carbamate group: $$ \text{(CH}3\text{)}3\text{COC(O)NH-} $$.
- Piperidin-4-yl: A piperidine ring substituted at the 4-position.
- 6-(3-Fluorophenyl)pyridazin-3-yl: A pyridazine ring substituted at position 6 with a 3-fluorophenyl group and at position 3 with the piperidine moiety.
The compound’s SMILES string is $$ \text{CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F $$, and its InChIKey is LECNDCQZSMUVOC-UHFFFAOYSA-N .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{20}\text{H}{25}\text{FN}4\text{O}2 $$ |
| Molecular weight | 372.44 g/mol |
| Hydrogen bond donors | 1 (NH group) |
| Hydrogen bond acceptors | 5 (2 pyridazine N, 2 carbamate O, 1 F) |
| Rotatable bonds | 5 |
Position in Heterocyclic Chemistry and Pyridazine Derivatives
Pyridazine, a diazine isomer, is characterized by its electron-deficient aromatic system due to two adjacent nitrogen atoms. This feature enhances its ability to participate in dipole-dipole interactions and π-π stacking, making it valuable in drug design . Piperidine, a saturated heterocycle, contributes conformational flexibility and basicity, often serving as a scaffold in bioactive molecules .
The fusion of pyridazine and piperidine in this compound merges two pharmacologically significant motifs:
- Pyridazine : Enhances metabolic stability and hydrogen-bonding capacity.
- Piperidine : Facilitates interactions with biological targets (e.g., enzymes, receptors) through its amine functionality.
Similar pyridazinyl-piperidine derivatives have been explored as kinase inhibitors, antiviral agents, and neuropharmacological modulators .
Historical Development of Pyridazinyl-Piperidine Compounds
The synthesis of pyridazine derivatives dates to the 19th century, with Emil Fischer’s work on hydrazine-based cyclizations . Piperidine chemistry advanced significantly in the mid-20th century, driven by its prevalence in alkaloids (e.g., piperine) and pharmaceuticals (e.g., paroxetine) .
The integration of pyridazine and piperidine emerged in the 21st century, particularly in kinase inhibitor research. For example:
- 2016 : Patents disclosed pyridazinyl-piperidine carboxamides as toll-like receptor antagonists .
- 2020s : Derivatives like Rho-kinase-IN-2 (CAS 2573071-18-6) highlighted the therapeutic potential of this scaffold .
The tert-butyl carbamate group in the compound serves as a protective moiety for amines, enabling selective functionalization during synthesis .
Significance in Medicinal Chemistry Research
This compound exemplifies strategic molecular design in drug discovery:
- Fluorine substitution : The 3-fluorophenyl group improves pharmacokinetic properties by enhancing lipophilicity and metabolic stability .
- Pyridazine-piperidine core : Balances rigidity and flexibility, optimizing target engagement (e.g., enzyme active sites) .
- Carbamate protection : Facilitates synthetic modularity, allowing late-stage diversification of the piperidine amine .
Table 2: Comparative Analysis of Analogous Compounds
| Compound | Core Structure | Therapeutic Target |
|---|---|---|
| Relugolix | 3-Aminopyridazine | GnRH receptor antagonist |
| Deucravacitinib | Pyridazine | TYK2 kinase inhibitor |
| Rho-kinase-IN-2 | Pyridazinyl-piperidine | Rho-associated kinase inhibitor |
Recent applications include its use as an intermediate in kinase inhibitor synthesis and as a probe for studying protein-ligand interactions .
Properties
IUPAC Name |
tert-butyl N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-20(2,3)27-19(26)22-16-9-11-25(12-10-16)18-8-7-17(23-24-18)14-5-4-6-15(21)13-14/h4-8,13,16H,9-12H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJOWGGQDHAAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorophenyl hydrazine with a suitable diketone to form the pyridazinyl core. This intermediate is then reacted with piperidine and subsequently protected with a tert-butyl carbamate group. The reaction conditions often include the use of organic solvents such as ethanol and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal typically occurs under acidic conditions to yield a free amine.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acidic deprotection | Trifluoroacetic acid (TFA) in DCM | Piperidin-4-yl-{1-[6-(3-fluorophenyl)pyridazin-3-yl]}amine |
Mechanistic Insights :
-
Protonation of the carbamate oxygen weakens the C-O bond, leading to cleavage and release of CO₂ and tert-butanol .
-
The free amine can subsequently participate in alkylation or acylation reactions.
Functionalization of the Piperidine Ring
The piperidine nitrogen (after deprotection) and the carbamate-protected amine are nucleophilic sites.
Alkylation/Acylation
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated piperidine derivatives |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl-piperidine-carbamate |
Key Considerations :
-
Steric hindrance from the pyridazine substituent may slow reaction kinetics .
-
Aza-Michael addition with α,β-unsaturated carbonyls is plausible under basic conditions .
Reactivity of the Pyridazine Ring
The pyridazine ring’s electron-deficient nature enables nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| SNAr | NaN₃, CuI, DMF, 100°C | 3-Azido-pyridazine derivative |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-substituted pyridazine |
Electronic Effects :
-
The electron-withdrawing fluorine atom on the phenyl ring further activates the pyridazine toward SNAr at positions ortho to nitrogen .
Modification of the 3-Fluorophenyl Group
The 3-fluorophenyl moiety can undergo electrophilic substitution, though reactivity is moderated by fluorine’s deactivating influence.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-nitrophenyl derivative |
| Halogenation | Cl₂, FeCl₃ | 3-Fluoro-4-chlorophenyl derivative |
Regioselectivity :
Reduction and Oxidation Reactions
The pyridazine ring and carbamate group are susceptible to redox transformations.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Pyridazine reduction | H₂, Pd/C, EtOH | Partially saturated pyridazine |
| Carbamate oxidation | KMnO₄, H₂O, Δ | Oxidative degradation products |
Notes :
-
Partial reduction of pyridazine to dihydropyridazine is feasible but requires careful control to avoid over-reduction .
Comparative Reactivity with Analogues
A comparison with tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate (PubChem CID 75526859) reveals:
| Feature | 3-Fluorophenyl Derivative | 2-Fluorophenyl Derivative |
|---|---|---|
| Pyridazine activation | Moderate (meta-fluorine) | Higher (ortho-fluorine) |
| Electrophilic substitution | Para-directing | Ortho/para-directing |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate has shown promise as a potential therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .
- Antimicrobial Properties : The compound's structure allows for interactions with bacterial membranes, which could lead to potential applications in developing new antibiotics .
Neuropharmacology
The piperidine moiety is known for its ability to interact with neurotransmitter receptors. This compound may have implications in treating neurological disorders by modulating receptor activity:
- Cognitive Enhancement : Research into similar compounds shows potential for improving cognitive functions through cholinergic pathways .
Chemical Biology
This compound can serve as a valuable tool in chemical biology for studying protein interactions and enzyme activities:
- Bioconjugation : The carbamate functional group can be utilized for bioconjugation techniques, allowing researchers to label proteins or other biomolecules for imaging or tracking purposes .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of structurally related compounds. The findings indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. This compound was hypothesized to share similar mechanisms due to its structural analogies .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective agents, compounds similar to this compound were evaluated for their ability to protect neuronal cells from oxidative stress. Results showed significant neuroprotection, suggesting the potential of this compound in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl and pyridazinyl rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogues of the target compound vary in substituents, heterocyclic cores, and functional groups. Below is a detailed comparison based on evidence from diverse sources:
Substituent Variations on the Aromatic Ring
a) tert-Butyl {1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate
- Molecular Formula : C₁₉H₂₃FN₄O₂
- Molecular Weight : 358.42 g/mol
- Key Differences :
- 2-Fluorophenyl substituent (vs. 3-fluorophenyl in the target compound).
- Pyrrolidine core (5-membered ring) instead of piperidine.
- Implications: The ortho-fluorine position may alter steric and electronic interactions compared to the meta-fluorine in the target compound.
b) tert-Butyl N-[1-(6-Chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate
- Molecular Formula : C₁₅H₂₃ClN₄O₂
- Molecular Weight : 326.83 g/mol
- Key Differences :
- Chloropyridazine-3-carbonyl group replaces the 3-fluorophenyl-pyridazine moiety.
- A carbonyl bridge links the pyridazine to the piperidine.
Heterocyclic Core Modifications
a) tert-Butyl (3R,4R)-1-(6-Chloropyrimidin-4-yl)-4-(2,4,5-Trifluorophenyl)piperidin-3-ylcarbamate
- Molecular Formula : C₂₀H₂₂ClF₃N₄O₂
- Molecular Weight : 454.86 g/mol
- Key Differences :
- Pyrimidine core (vs. pyridazine).
- 2,4,5-Trifluorophenyl substituent and additional chlorine on the pyrimidine.
- Implications :
b) tert-Butyl {[1-(3-Bromobenzyl)piperidin-4-yl]methyl}carbamate
- Molecular Formula : C₁₈H₂₇BrN₂O₂
- Molecular Weight : 383.3 g/mol
- Key Differences :
- 3-Bromobenzyl group replaces the pyridazine-fluorophenyl system.
- Methylcarbamate on the piperidine.
Functional Group Variations
a) tert-Butyl (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(methyl)carbamate
- Molecular Formula : C₁₅H₂₃ClN₄O₂
- Molecular Weight : 326.83 g/mol
- Key Differences :
- Methylcarbamate (vs. unsubstituted carbamate in the target compound).
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Fluorine Position : Meta-fluorine (target compound) vs. ortho-fluorine () influences dipole moments and steric interactions. Meta-substitution often provides better aromatic stacking in drug-receptor interactions .
- Heterocycle Choice : Pyridazine (target) vs. pyrimidine () alters hydrogen-bonding capacity and metabolic stability. Pyridazines are less common in drugs but offer unique electronic properties .
- Carbamate Modifications : Methylcarbamate () may enhance metabolic stability compared to unsubstituted carbamates, which are prone to hydrolysis .
Biological Activity
Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a pyridazine moiety and a fluorophenyl group. This unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and anti-cancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : The piperidine derivative is synthesized through standard alkylation techniques.
- Pyridazine Coupling : The introduction of the pyridazine moiety is achieved via cyclization reactions involving appropriate precursors.
- Carbamate Formation : Finally, the tert-butyl carbamate group is introduced using carbonic anhydride in the presence of a base.
Anti-cancer Properties
Research indicates that compounds with similar structures exhibit notable anti-proliferative effects against various cancer cell lines. For example, studies using the MTT assay have shown that derivatives containing the pyridazine and piperidine frameworks can inhibit cell growth effectively, with IC50 values ranging from 0.153 to 0.828 μM for related compounds .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Carbamate derivatives are known to interact with enzymes such as butyrylcholinesterase (BuChE), where certain derivatives have shown IC50 values between 1.04 and 3.83 μM . The presence of the fluorophenyl group enhances binding affinity due to increased lipophilicity and electronic effects.
Case Study 1: Anti-inflammatory Activity
A series of related carbamate derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced rat paw edema models. Compounds similar in structure to this compound demonstrated significant inhibition rates ranging from 39% to 54% compared to standard treatments like indomethacin .
Case Study 2: Selectivity in Kinase Inhibition
In a kinase profiling study, compounds with similar structural motifs were tested against a panel of protein kinases, revealing selectivity that could be leveraged for targeted cancer therapies. The data indicated promising selectivity profiles that could guide further development .
Data Tables
Q & A
Q. What are the established synthetic routes for Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate, and what are the critical reaction parameters?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Fluorination of the pyridazine ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce the 3-fluorophenyl group .
- Step 2: Formation of the piperidine-carbamate core via nucleophilic substitution or condensation reactions. For example, tert-butyl carbamate is introduced using 4-N-BOC-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Critical Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (fluorination step) | Higher temps risk side reactions |
| Solvent | DCM or THF (condensation step) | Polar aprotic solvents enhance reactivity |
| Reaction Time | 12–24 hrs (for BOC protection) | Incomplete protection if shortened |
Reference Data:
- Typical yields range from 45–65% for multi-step syntheses .
Q. How is the structural integrity of this compound validated in academic research?
Answer: Structural characterization employs:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm proton environments and carbamate/piperidine linkages. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ calculated for C20H24FN4O2: 395.18) .
- X-ray Crystallography: Resolves spatial arrangements of the pyridazine and fluorophenyl groups .
Validation Protocol:
| Technique | Key Peaks/Features | Reference Standard |
|---|---|---|
| 1H NMR | δ 8.2–8.5 ppm (pyridazine H) | PubChem data |
| HRMS | m/z 395.18 (M+H)+ | BenchChem (excluded source) |
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
Answer: Low yields often arise from steric hindrance between the piperidine and pyridazine moieties. Optimization strategies include:
- Catalyst Screening: Use Pd/C or CuI for Suzuki-Miyaura coupling (if aryl halides are intermediates) .
- Solvent Polarity Adjustment: Switch from THF to DMF to enhance solubility of intermediates .
- Temperature Gradients: Gradual heating (e.g., 50°C → 80°C) minimizes decomposition .
Case Study:
A 2021 patent achieved 72% yield by replacing THF with DMF and adding 2 mol% Pd(OAc)2 .
Q. What mechanisms underlie the compound’s reported antiplasmodial activity, and how do researchers resolve contradictions in bioassay data?
Answer: The compound inhibits Plasmodium phosphatidylinositol-4-kinase (PI4K) and disrupts hemozoin formation . Contradictions in IC50 values (e.g., 0.5 vs. 2.1 µM) may stem from:
- Assay Variability: Differences in parasite strains (e.g., NF54 vs. Dd2).
- Purity: Impurities >5% (e.g., de-BOC byproducts) skew activity .
- Solvent Effects: DMSO concentration >1% reduces efficacy in cell-based assays .
Resolution Protocol:
Validate purity via HPLC (>98%).
Standardize assays using WHO-recommended parasite lines.
Use fresh stock solutions to avoid solvent degradation.
Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: The electron-withdrawing fluorine atom:
- Activates the Pyridazine Ring: Enhances electrophilicity at the 3-position, facilitating substitutions (e.g., with piperidine) .
- Steric Effects: The meta-fluorine minimizes steric clash during BOC-deprotection .
Experimental Evidence:
- Substitution with 3-fluorophenyl yields 20% higher reactivity than unfluorinated analogs in SNAr reactions .
Q. What analytical methods are recommended for detecting degradation products under physiological conditions?
Answer:
- LC-MS/MS: Monitors hydrolytic cleavage of the carbamate group (e.g., detection of tert-butanol and CO2) .
- Stability Testing: Incubate in PBS (pH 7.4) at 37°C for 24 hrs; degradation <5% indicates robustness .
Degradation Profile:
| Condition | Major Degradant | Detection Method |
|---|---|---|
| pH 7.4, 37°C | Piperidin-4-amine | LC-MS (m/z 195.1) |
| UV Light (254 nm) | Fluorophenyl-pyridazine | HPLC retention time 8.2 min |
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with PI4K (PDB: 4WAL). The fluorophenyl group forms hydrophobic contacts with Leu887 and Val890 .
- MD Simulations: 100-ns simulations in GROMACS assess stability of the carbamate-piperidine hinge region .
Validation:
Predicted binding energies (ΔG = -9.2 kcal/mol) correlate with experimental IC50 values (R² = 0.89) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
